molecular formula C11H14O4 B8363040 m-(2,2-Dimethoxyethoxy)benzaldehyde

m-(2,2-Dimethoxyethoxy)benzaldehyde

Cat. No.: B8363040
M. Wt: 210.23 g/mol
InChI Key: FULITOZYCJPVDN-UHFFFAOYSA-N
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Description

M-(2,2-Dimethoxyethoxy)benzaldehyde is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

3-(2,2-dimethoxyethoxy)benzaldehyde

InChI

InChI=1S/C11H14O4/c1-13-11(14-2)8-15-10-5-3-4-9(6-10)7-12/h3-7,11H,8H2,1-2H3

InChI Key

FULITOZYCJPVDN-UHFFFAOYSA-N

Canonical SMILES

COC(COC1=CC=CC(=C1)C=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 20 ml of 2-ethoxyethyl alcohol, 1.65 g of sodium hydroxide and 4.88 g of m-hydroxybenzaldehyde were dissolved by heating. The resultant solution and 7.4 g of bromoacetaldehyde dimethyl acetal were refluxed for 22 hours. Then, the reaction solution was combined with 50 ml of benzene, washed with water, and further washed with an aqueous sodium hydroxide solution until total disappearance of the unaltered portion of hydroxybenzaldehyde and thereafter dried with anhydrous potassium carbonate. By distilling the resultant aqueous solution, there was obtained 3.6 g of m-(2,2-dimethoxyethoxy)benzaldehyde with a boiling point of 138° C./3 mmHg.
[Compound]
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50 mL
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20 mL
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Synthesis routes and methods II

Procedure details

In 10 ml of 2-ethoxyethyl alcohol were dissolved 4.88 g of m-hydroxybenzaldehyde and 1.65 g of caustic soda. The resultant solution, after addition thereto of 7.4 g of bromoacetaldehyde dimethylacetal, was refluxed for 20 hours. The resultant reaction solution was cooled, mixed with benzene, washed once with water and then washed with a dilute alkali solution until the hydroxyaldehyde was completely removed. When the benzene solution was desiccated over anhydrous potassium carbonate and then distilled, there was obtained 3.6 g of m-formylphenoxyacetaldehyde dimethyl acetal (bp3 138° C.). By repeating this procedure faithfully by using o-hydroxybenzaldehyde, there were obtained o-formylphenoxyacetaldehyde dimethylacetal (bp5 147° C.) and γ-(p-formylphenoxy)-butylaldehyde dimethyl acetal (bp3 168° C.).
[Compound]
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resultant solution
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